molecular formula C11H20Cl2N2O B6215366 4-(aminomethyl)-N-(2-methoxyethyl)-N-methylaniline dihydrochloride CAS No. 2731009-31-5

4-(aminomethyl)-N-(2-methoxyethyl)-N-methylaniline dihydrochloride

Cat. No.: B6215366
CAS No.: 2731009-31-5
M. Wt: 267.2
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Description

4-(aminomethyl)-N-(2-methoxyethyl)-N-methylaniline dihydrochloride is a chemical compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes an aminomethyl group attached to an aniline ring, along with methoxyethyl and methyl substituents. The dihydrochloride form indicates the presence of two hydrochloride ions, which often enhance the compound’s solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)-N-(2-methoxyethyl)-N-methylaniline dihydrochloride typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available aniline derivatives.

    Alkylation: The aniline derivative undergoes alkylation with formaldehyde and a secondary amine to introduce the aminomethyl group.

    Etherification: The resulting intermediate is then subjected to etherification using 2-methoxyethanol under acidic conditions to attach the methoxyethyl group.

    Methylation: Finally, the compound is methylated using methyl iodide or a similar methylating agent.

The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pH, is common. Additionally, purification steps like crystallization and recrystallization are employed to obtain the dihydrochloride salt in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(aminomethyl)-N-(2-methoxyethyl)-N-methylaniline dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the compound into its amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinones or nitroso derivatives.

    Reduction: Primary or secondary amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(aminomethyl)-N-(2-methoxyethyl)-N-methylaniline dihydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit pharmacological properties, making it a candidate for drug development studies.

Medicine

In medicinal chemistry, the compound’s derivatives are explored for their potential therapeutic effects. They may act as intermediates in the synthesis of drugs targeting specific receptors or enzymes.

Industry

Industrially, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and solubility properties make it suitable for various applications in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-N-(2-methoxyethyl)-N-methylaniline dihydrochloride depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds or ionic interactions with biological molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    4-(aminomethyl)aniline: Lacks the methoxyethyl and methyl groups, making it less versatile in synthetic applications.

    N-methylaniline: Does not have the aminomethyl and methoxyethyl groups, limiting its reactivity.

    N-(2-methoxyethyl)aniline: Missing the aminomethyl group, reducing its potential for forming derivatives.

Uniqueness

4-(aminomethyl)-N-(2-methoxyethyl)-N-methylaniline dihydrochloride is unique due to the combination of its functional groups, which provide a balance of reactivity and solubility. This makes it a valuable intermediate in both research and industrial applications, offering versatility that similar compounds may lack.

Properties

CAS No.

2731009-31-5

Molecular Formula

C11H20Cl2N2O

Molecular Weight

267.2

Purity

95

Origin of Product

United States

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